乙基(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)氨基甲酸酯

描述

The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” is structurally similar to the compound you mentioned . It has a molecular formula of C11H19BO4 and a molecular weight of 226.07716 .

Synthesis Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that can be used in various chemical reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Chemical Reactions Analysis

As mentioned earlier, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in various chemical reactions, including borylation and hydroboration . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Physical And Chemical Properties Analysis

The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” has a predicted boiling point of 236.8±42.0 °C and a predicted density of 1.01±0.1 g/cm3 .

科学研究应用

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the preparation of boronic esters . Boronic esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry

In medicinal chemistry, it serves as a building block for the synthesis of various biologically active molecules . Its ability to introduce a phenylboronate group into molecules is essential for creating new drugs with potential therapeutic applications .

Material Science

The compound’s boronate functionality is useful in material science for the development of organic light-emitting diodes (OLEDs) and other electronic materials. It can be used to modify organic compounds that emit light, improving their stability and performance .

Catalysis

It can act as a ligand or catalyst in various chemical reactions. The boronate group can coordinate with metals to form complexes that catalyze important transformations, including hydrogenation and carbon-hydrogen (C-H) activation processes .

Polymer Chemistry

This compound is utilized in polymer chemistry to create boron-containing polymers . These polymers have unique properties, such as flame retardancy and the ability to form strong, lightweight materials, which are valuable in various industrial applications .

Agricultural Chemistry

In the field of agricultural chemistry, it can be used to synthesize pesticides and herbicides . The phenylboronate moiety is a key functional group in many agrochemicals that target specific biological pathways in pests and weeds .

Analytical Chemistry

It finds use in analytical chemistry as a chelating agent for the detection and quantification of diols, sugars, and other compounds that can form complexes with boronates. This is particularly useful in chromatography and spectroscopy techniques .

Environmental Science

Lastly, in environmental science, it can be applied in the removal of pollutants . The boronate groups can interact with various contaminants, aiding in their extraction and degradation from environmental samples .

作用机制

Target of Action

Compounds with similar structures are often used in the synthesis of pharmaceuticals and other chemical intermediates .

Mode of Action

It is known that compounds containing a 1,3,2-dioxaborolane moiety, such as this one, can undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further manipulated in various chemical transformations.

Biochemical Pathways

It’s worth noting that borylation reactions, which this compound can participate in, are widely used in organic synthesis . They can lead to the formation of complex molecules with diverse biological activities.

Result of Action

The compound’s potential to participate in borylation reactions suggests that it could be used to synthesize a variety of complex molecules, potentially leading to diverse biological effects .

属性

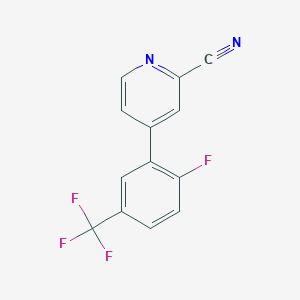

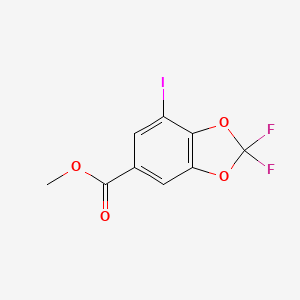

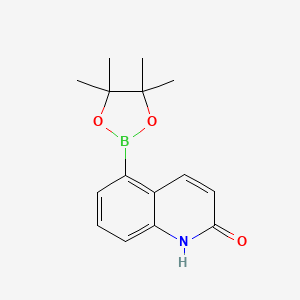

IUPAC Name |

ethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLWVQMLYWKGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)

![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)

![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)

![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)

![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)